molecular formula C20H19NO6 B2504132 Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate CAS No. 847405-80-5

Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate

Cat. No.: B2504132
CAS No.: 847405-80-5
M. Wt: 369.373
InChI Key: OJGHPQIGVYACKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, which is fused with a benzoyl group and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate typically involves the reaction of 2,3-dimethoxybenzoic acid with appropriate amine derivatives. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting intermediate is then subjected to esterification to obtain the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to the desired biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
  • Ethyl 4-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate
  • Ethyl 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

Uniqueness

Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate is unique due to its specific substitution pattern on the benzofuran ring and the presence of the 2,3-dimethoxybenzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-4-26-20(23)18-16(12-8-5-6-10-14(12)27-18)21-19(22)13-9-7-11-15(24-2)17(13)25-3/h5-11H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGHPQIGVYACKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.